N1-(2-cyanophenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2-Cyanophenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1-position and a complex N2-substituent comprising a piperidin-4-ylmethyl scaffold modified with a 2-methoxyphenyl carbamoyl moiety.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-32-20-9-5-4-8-19(20)27-23(31)28-12-10-16(11-13-28)15-25-21(29)22(30)26-18-7-3-2-6-17(18)14-24/h2-9,16H,10-13,15H2,1H3,(H,25,29)(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMXHWYUSRUEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a cyanophenyl moiety, a piperidine ring, and an oxalamide linkage. Its molecular formula is , with a molar mass of approximately 358.41 g/mol. The presence of functional groups such as the oxalamide and the piperidine ring suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Many piperidine derivatives have shown significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : Compounds containing oxalamide linkages have been studied for their ability to inhibit enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The oxalamide group may facilitate binding to active sites on enzymes, thereby inhibiting their function. For example, studies on similar compounds have shown strong inhibitory activity against urease with IC50 values in the low micromolar range .
- Receptor Modulation : The piperidine moiety is known for its role in modulating neurotransmitter receptors, which may contribute to neuropharmacological effects.
Table 1: Summary of Biological Activities
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds, revealing insights into structure-activity relationships (SAR). For instance:
- A study synthesized a series of piperidine derivatives and assessed their antibacterial activity against multiple strains. The results showed that modifications at the aromatic rings significantly enhanced activity against Salmonella typhi and other pathogens .
- Another investigation explored the binding affinity of oxalamide derivatives with bovine serum albumin (BSA), providing evidence for their pharmacological effectiveness through in silico docking studies .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of nitrogen-containing heterocycles, including oxalamides, often exhibit anticancer properties. The incorporation of specific functional groups can enhance their efficacy against various cancer cell lines. N1-(2-cyanophenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide could be evaluated for its potential to inhibit tumor growth or induce apoptosis in cancer cells.
Case Study: A study on similar oxalamide derivatives showed promising results in inhibiting cell proliferation in breast cancer models, suggesting that modifications to the oxalamide structure can lead to enhanced anticancer activity .
2. Neurological Applications
The piperidine component of the compound is associated with neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. Compounds that inhibit cholinesterase activity are particularly valuable in this context.
Case Study: Research has demonstrated that certain nitrogen-containing heterocycles can act as effective cholinesterase inhibitors, potentially improving cognitive function in models of neurodegeneration . Evaluating this compound for similar properties could yield significant insights.
Pharmacological Applications
1. Antimicrobial Activity
Compounds with oxalamide structures have been investigated for their antimicrobial properties. The presence of the methoxyphenyl group may contribute to increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy.
Case Study: A related study found that oxalamide derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
2. Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Compounds that modulate inflammatory pathways are of great interest in drug development.
Case Study: Research has shown that nitrogen-containing heterocycles can exhibit anti-inflammatory effects through the inhibition of specific signaling pathways, such as NF-kB . Investigating the anti-inflammatory potential of this compound could provide valuable data for therapeutic applications.
Comparison with Similar Compounds
Key Substituent Variations:
- N1-Substituents: Target Compound: 2-Cyanophenyl (electron-withdrawing, polar). Comparison:
- Compound 8 () : 4-Chlorophenyl (moderately electron-withdrawing, lipophilic) .
- Compound 19 () : 2-Bromophenyl (electron-withdrawing, bulky) .
S336 () : 2,4-Dimethoxybenzyl (electron-donating, flavor-enhancing) .
- Comparison:
- Compound 8 () : Thiazolyl-piperidinylmethyl (heterocyclic, antiviral activity) .
- S336 () : Pyridinylethyl (flavor receptor agonist) .
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Structural Insights: The target compound’s unique combination of cyanophenyl and piperidine-carbamoyl groups distinguishes it from antiviral oxalamides (e.g., Compound 8) and flavoring agents (e.g., S336). Its design may balance electronic effects (cyano) and hydrogen-bonding capacity (carbamoyl) for optimized target engagement.
- Knowledge Gaps: No direct data on synthesis, bioactivity, or pharmacokinetics are available in the evidence. Further studies should prioritize in vitro antiviral assays and metabolic profiling.
Q & A
Q. What are the critical steps in synthesizing N1-(2-cyanophenyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?
The synthesis involves three key stages:
Core Oxalamide Formation : React 2-cyanophenylamine with oxalyl chloride under anhydrous conditions (e.g., THF, 0–5°C) to form the N1-(2-cyanophenyl)oxalamide intermediate .
Piperidine Functionalization : Introduce the 2-methoxyphenylcarbamoyl group to piperidin-4-ylmethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) .
Final Coupling : Combine intermediates using a nucleophilic substitution or amide bond formation (e.g., DCC as a coupling agent, 24h stirring at room temperature) .
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of cyanophenyl groups .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., cyanophenyl protons at δ 7.5–8.0 ppm; piperidine methylene at δ 3.0–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₃H₂₄N₄O₃: 428.18 g/mol) .
- X-ray Crystallography : Resolve conformational flexibility of the piperidine-carbamoyl moiety .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Q. How does the compound’s solubility profile impact experimental design?
- Solubility : Poor aqueous solubility (logP ~3.5 predicted) necessitates DMSO or ethanol as stock solvents .
- In vitro Assays : Dilute stock solutions in buffer (e.g., PBS with 0.1% Tween-80) to avoid solvent interference .
- Crystallization Trials : Use mixed solvents (e.g., chloroform/methanol) for single-crystal growth .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity, and how do substituents influence target binding?
- Cyanophenyl Group : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- 2-Methoxyphenylcarbamoyl : Methoxy groups improve metabolic stability by reducing CYP450 oxidation .
- Piperidine Spacer : Adjusts conformational flexibility to optimize binding to deep hydrophobic pockets (e.g., GPCRs) .
Methodological Approach : - Conduct molecular docking (AutoDock Vina) with homology models of target proteins (e.g., PARP-1 or 5-HT receptors) .
- Synthesize analogs with halogenated phenyl or bulkier piperidine substituents for SAR comparison .
Q. How can contradictory data on its enzyme inhibition efficacy be resolved?
Contradictions may arise from:
- Assay Conditions : pH-dependent ionization of the cyanophenyl group alters binding kinetics (test at pH 6.0–8.0) .
- Enzyme Isoforms : Differential inhibition of PARP-1 vs. PARP-2 requires isoform-specific activity assays .
Resolution Strategy : - Replicate assays using standardized protocols (e.g., ADP-ribosylation inhibition with ³²P-NAD⁺) .
- Perform SPR analysis to measure real-time binding kinetics (KD, kon/koff) .
Q. What strategies mitigate low yields during the final coupling step?
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. DCC) to improve efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24h) and enhance yield by 15–20% .
- Purification : Use preparative HPLC with a water/acetonitrile gradient (0.1% formic acid) to isolate the product .
Q. How do computational methods predict its metabolic stability and toxicity?
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate CYP450 interactions (e.g., CYP3A4 substrate likelihood) and hERG inhibition risks .
- Metabolite Identification : Use Schrödinger’s MetaSite to simulate Phase I/II metabolism (e.g., hydroxylation of the methoxyphenyl group) .
- Validation : Compare in silico predictions with in vitro microsomal stability assays (human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
